4-Ethoxy-1H-imidazole-5-carboxamide

Description

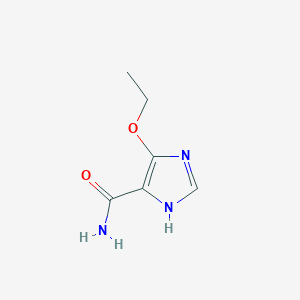

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1H-imidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6-4(5(7)10)8-3-9-6/h3H,2H2,1H3,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBCRHAEGVGEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(NC=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496859 | |

| Record name | 4-Ethoxy-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66054-03-3 | |

| Record name | 4-Ethoxy-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 4-Ethoxy-1H-imidazole-5-carboxamide

An in-depth technical analysis of 4-Ethoxy-1H-imidazole-5-carboxamide, detailing its structural dynamics, pharmacological relevance, and synthetic methodologies.

Executive Summary & Structural Dynamics

4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly specialized heterocyclic compound primarily utilized as an intermediate in the synthesis of purine nucleotide analogs and agricultural "Fairy Chemicals"[1][2].

A critical structural feature of this molecule is its annular tautomerism . Because the imidazole ring is unsubstituted at the nitrogen atoms, rapid proton exchange occurs between the N1 and N3 positions. Consequently, 4-ethoxy-1H-imidazole-5-carboxamide and 5-ethoxy-1H-imidazole-4-carboxamide are structurally and chemically identical in solution[3].

The compound is an O-ethylated derivative of 5-hydroxy-1H-imidazole-4-carboxamide, which is the active aglycone of the immunosuppressive drug Mizoribine (Bredinin)[4][5]. The substitution of the highly polar hydroxyl group with an ethoxy ether linkage fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and membrane permeability, making it a valuable scaffold for drug discovery.

Physicochemical Profiling

To facilitate experimental design, the quantitative physicochemical properties of the compound are summarized below. The O-ethylation significantly increases the partition coefficient compared to its hydroxylated precursor, altering its behavior in both chromatography and biological assays.

| Property | Value |

| IUPAC Name | 4-Ethoxy-1H-imidazole-5-carboxamide |

| Common Synonyms | 5-Ethoxy-1H-imidazole-4-carboxamide |

| CAS Registry Number | 66054-03-3[1] |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol [1] |

| Monoisotopic Mass | 155.0695 Da |

| Target Pathway | IMPDH Inhibition (via nucleoside analog synthesis)[6] |

Pharmacological Context: IMPDH Inhibition

The parent scaffold of this compound is deeply tied to the inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanosine monophosphate (GMP), which is essential for the proliferation of T and B lymphocytes[6].

Causality in Drug Design: The native aglycone (5-hydroxy-1H-imidazole-4-carboxamide) is highly polar and exists in a keto-enol equilibrium (imidazol-5-one vs. 5-hydroxyimidazole). By synthesizing the 4-ethoxy derivative, chemists lock the molecule into the enol-ether form. This modification increases the lipophilicity of the analog, which can theoretically enhance passive diffusion across lipid bilayers. Once intracellular, such analogs can either act as allosteric probes or undergo enzymatic cleavage to release the active aglycone, thereby halting viral RNA replication or lymphocyte expansion[5][6].

Fig 1: Mechanism of IMPDH inhibition by imidazole-4-carboxamide nucleoside analogs.

Synthetic Methodology: O-Alkylation Protocol

The synthesis of 4-Ethoxy-1H-imidazole-5-carboxamide from its hydroxyl precursor requires precise chemoselectivity. The goal is to achieve selective O-alkylation over N-alkylation (at the imidazole ring or the primary amide).

Experimental Causality: Using a mild base like Potassium Carbonate (K₂CO₃) at low temperatures (0°C) provides kinetic control. It selectively deprotonates the more acidic 5-hydroxyl group (pKa ~7-8) without abstracting protons from the amide or the imidazole nitrogen, thereby preventing the formation of complex, inseparable polymeric mixtures.

Self-Validating Step-by-Step Protocol

-

Preparation: Suspend 1.0 equivalent of 5-hydroxy-1H-imidazole-4-carboxamide in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of finely powdered, anhydrous K₂CO₃. Stir for 30 minutes to ensure complete formation of the phenoxide-like enolate.

-

Alkylation: Add 1.1 equivalents of Ethyl Iodide (EtI) dropwise over 15 minutes. Validation Check: The slow addition prevents localized heating and suppresses the formation of dialkylated byproducts.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. Monitor via TLC (DCM:MeOH 9:1). Validation Check: The starting material is highly polar (Rf ~0.1); the successful formation of the ethoxy product will appear as a distinct, higher-running spot (Rf ~0.4).

-

Aqueous Workup: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers vigorously with brine. Causality: The brine wash is critical; it alters the osmotic pressure to selectively pull residual, high-boiling DMF out of the organic phase.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure 4-Ethoxy-1H-imidazole-5-carboxamide.

Fig 2: Step-by-step O-alkylation workflow for synthesizing the ethoxy derivative.

Analytical Validation

To confirm the structural integrity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. The following benchmark data confirms successful O-ethylation[2]:

-

HRMS (ESI): The theoretical exact mass for [M+H]⁺ is 156.0773. Experimental validation yields an observed mass of 156.0600 , alongside a sodium adduct [M+Na]⁺ at 178.0394 (calc. 178.0592)[2].

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.50 (s, 1H): Imidazole ring NH (broadened due to exchange).

-

δ 7.40 (d, 1H, J = 1.6 Hz): Imidazole C2-H.

-

δ 7.20 (s, 1H) & δ 6.39 (s, 1H): Primary carboxamide protons (-NH₂). The distinct chemical shifts are due to restricted rotation around the C-N amide bond.

-

Ethyl Signature: The successful addition of the ethoxy group is definitively proven by the emergence of a quartet near δ 4.20 (2H, -OCH₂-) and a triplet near δ 1.30 (3H, -CH₃).

-

Conclusion

4-Ethoxy-1H-imidazole-5-carboxamide represents a vital intersection between nucleoside analog drug design and agrochemical innovation. By strategically masking the polar hydroxyl group of the mizoribine aglycone with an ethoxy moiety, researchers can manipulate the pharmacokinetic profile of the compound, enabling deeper investigations into IMPDH inhibition and cellular permeability.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 3. 4-Hydroxy-1H-imidazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pnas.org [pnas.org]

- 6. Drug repurposing approach to combating coronavirus: Potential drugs and drug targets - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Imidazole Analogue 4-Ethoxy-1H-imidazole-5-carboxamide: A Putative Modulator of De Novo Purine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo purine synthesis pathway is a fundamental metabolic process essential for cellular proliferation and survival, making it a key target for therapeutic intervention. Central to this pathway is the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is derived from 4-amino-5-imidazolecarboxamide (AICA). While AICA and its derivatives have been extensively studied, the role of synthetic analogues such as 4-Ethoxy-1H-imidazole-5-carboxamide remains largely unexplored. This technical guide provides a comprehensive overview of the established role of AICA in purine biosynthesis and posits a scientifically grounded, hypothetical mechanism of action for 4-Ethoxy-1H-imidazole-5-carboxamide. By leveraging its structural similarity to AICA, this document will explore its potential as a prodrug or direct modulator of the purine synthesis pathway. Detailed experimental protocols are provided to enable researchers to investigate these hypotheses and elucidate the therapeutic potential of this novel compound.

Introduction: The Critical Role of Purine Synthesis in Cellular Metabolism

Purine nucleotides are fundamental building blocks for DNA and RNA, and they play central roles in cellular energy metabolism (ATP, GTP), signaling (cAMP, cGMP), and as components of essential coenzymes.[1] Cells can generate purines through two main pathways: the salvage pathway, which recycles pre-existing purine bases, and the de novo synthesis pathway, which builds purine rings from simpler precursors. In rapidly proliferating cells, including cancer cells, the demand for purines is high, making the de novo pathway particularly critical for their growth and survival.

The imidazole derivative 4-amino-5-imidazolecarboxamide (AICA), and its ribonucleotide form AICAR, are well-established intermediates in the de novo purine synthesis pathway.[2][3] The imidazole core is a key structural motif in purines, and understanding the metabolism of imidazole-containing compounds is crucial for the development of novel therapeutics that target this pathway.[4] This guide focuses on the synthetic analogue, 4-Ethoxy-1H-imidazole-5-carboxamide, and explores its potential to modulate purine biosynthesis based on its structural relationship to the endogenous precursor, AICA.

Chemical and Structural Insights: 4-Ethoxy-1H-imidazole-5-carboxamide

4-Ethoxy-1H-imidazole-5-carboxamide is a synthetic derivative of the naturally occurring purine precursor, 4-amino-5-imidazolecarboxamide (AICA). The key structural difference is the substitution of the amino group at the 4-position of the imidazole ring with an ethoxy group (-OCH2CH3).

| Feature | 4-amino-5-imidazolecarboxamide (AICA) | 4-Ethoxy-1H-imidazole-5-carboxamide |

| Molecular Formula | C4H6N4O | C6H9N3O2 |

| Core Structure | Imidazole | Imidazole |

| Functional Group at C4 | Amino (-NH2) | Ethoxy (-OCH2CH3) |

| Functional Group at C5 | Carboxamide (-CONH2) | Carboxamide (-CONH2) |

This seemingly minor modification can have significant implications for the compound's physicochemical properties and its biological activity. The ethoxy group may alter the compound's lipophilicity, membrane permeability, and its interaction with the active sites of enzymes involved in purine metabolism.

The De Novo Purine Synthesis Pathway and the Central Role of AICA

The de novo synthesis of purines is a multi-step enzymatic pathway that culminates in the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). AICA is a critical intermediate in this pathway.

Figure 1: The de novo purine synthesis pathway highlighting the role of AICA and the hypothetical entry points for 4-Ethoxy-1H-imidazole-5-carboxamide.

Hypothetical Mechanisms of Action for 4-Ethoxy-1H-imidazole-5-carboxamide

Given the absence of direct literature on the biological activity of 4-Ethoxy-1H-imidazole-5-carboxamide, its role in purine synthesis must be inferred from its structural similarity to AICA. Two primary hypotheses can be proposed:

Hypothesis 1: Prodrug of AICA

4-Ethoxy-1H-imidazole-5-carboxamide may act as a prodrug that is metabolized in vivo to AICA. The ethoxy group could be cleaved by hepatic enzymes, such as cytochrome P450s, to reveal the amino group, thereby releasing AICA. This conversion would allow the synthetic compound to indirectly feed into the purine synthesis pathway. The ethoxy moiety could be designed to improve the pharmacokinetic properties of the parent AICA molecule, such as increasing its oral bioavailability or prolonging its half-life.

Hypothesis 2: Direct Modulator of Purine Synthesis Enzymes

Alternatively, the ethoxy derivative may directly interact with one or more enzymes in the purine synthesis pathway. It could act as a competitive inhibitor or an allosteric modulator of the enzymes that recognize AICA or AICAR as a substrate. For instance, it might inhibit the activity of AICAR transformylase/IMP cyclohydrolase (ATIC), the bifunctional enzyme that catalyzes the final two steps of IMP biosynthesis.[5]

Experimental Protocols for Investigating the Role of 4-Ethoxy-1H-imidazole-5-carboxamide

To validate the proposed hypotheses, a series of well-defined experiments are necessary. The following protocols provide a framework for researchers to investigate the effects of 4-Ethoxy-1H-imidazole-5-carboxamide on purine metabolism.

In Vitro Metabolic Stability and Prodrug Conversion

Objective: To determine if 4-Ethoxy-1H-imidazole-5-carboxamide is metabolized to AICA by liver microsomes.

Methodology:

-

Prepare Liver Microsomes: Obtain commercially available pooled human liver microsomes.

-

Incubation: Incubate 4-Ethoxy-1H-imidazole-5-carboxamide (e.g., at 1 µM and 10 µM) with liver microsomes in the presence of an NADPH-regenerating system.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Sample Processing: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of both the parent compound (4-Ethoxy-1H-imidazole-5-carboxamide) and the potential metabolite (AICA) using a validated LC-MS/MS method.

Figure 2: Workflow for assessing the metabolic conversion of 4-Ethoxy-1H-imidazole-5-carboxamide to AICA.

Cellular Uptake and Incorporation into the Purine Pool

Objective: To determine if 4-Ethoxy-1H-imidazole-5-carboxamide or its metabolites are taken up by cells and incorporated into the nucleotide pool.

Methodology:

-

Cell Culture: Culture a suitable cancer cell line with a high rate of de novo purine synthesis (e.g., HCT116, HeLa).

-

Stable Isotope Labeling: Treat the cells with a stable isotope-labeled version of 4-Ethoxy-1H-imidazole-5-carboxamide (e.g., ¹³C or ¹⁵N labeled).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the extracts for the presence of labeled AICA, AICAR, and downstream purine nucleotides (AMP, GMP, ATP, GTP) using LC-MS/MS.

Enzymatic Assays

Objective: To assess the direct inhibitory or modulatory effects of 4-Ethoxy-1H-imidazole-5-carboxamide on key enzymes of the purine synthesis pathway.

Methodology:

-

Enzyme Source: Obtain purified recombinant human AICAR transformylase/IMP cyclohydrolase (ATIC).

-

Assay Conditions: Perform enzymatic assays in the presence of varying concentrations of 4-Ethoxy-1H-imidazole-5-carboxamide.

-

Substrate and Co-factors: Provide the necessary substrates (AICAR and 10-formyltetrahydrofolate) and co-factors.

-

Detection: Measure the formation of the product (IMP) using a suitable detection method (e.g., spectrophotometry or HPLC).

-

Data Analysis: Determine the IC50 value if the compound exhibits inhibitory activity.

Conclusion and Future Directions

While 4-Ethoxy-1H-imidazole-5-carboxamide is not a naturally occurring metabolite, its structural similarity to the key purine precursor AICA makes it a compound of significant interest for researchers in oncology and metabolic diseases. The hypotheses that it may act as a prodrug of AICA or as a direct modulator of purine synthesis enzymes provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a clear path to elucidating the mechanism of action of this novel imidazole derivative. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial in determining its potential as a therapeutic agent. The exploration of such synthetic analogs opens new avenues for the development of more targeted and effective drugs that exploit the metabolic vulnerabilities of diseases with high proliferative rates.

References

- Nifontov, V. I., Selezneva, I. S., Mokrushin, V. S., Pushkareva, Z. V., & Trofimov, V. A. (1976). Synthesis of analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines. Chemistry of Heterocyclic Compounds, 12(7), 805-806.

- Mackenzie, S. M., & Hedstrom, L. (2007). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Organic & Biomolecular Chemistry, 5(19), 3196-3204.

- Qi, J., Sowers, M., Baljinnyam, T., Herring, J., & Sowers, L. C. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide.

- Shive, W., Ackermann, W. W., Gordon, M., Getzendaner, M. E., & Eakin, R. E. (1947). 5(4)-AMINO-4(5)-IMIDAZOLECARBOXAMIDE, A PRECURSOR OF PURINES. Journal of the American Chemical Society, 69(3), 725-726.

- RDiscovery. (1947). 5(4)-AMINO-4(5)-IMIDAZOLECARBOXAMIDE, A PRECURSOR OF PURINES. Journal of the American Chemical Society, 69, 725-726.

- Kumar, A., & Sharma, S. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(9), 1369-1386.

- Li, J., Wang, X., & Zhang, H. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 460-463.

- Rizvi, S. M. D., Shakil, S., & Haneef, M. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Pharmacy and Pharmaceutical Sciences, 6(8).

- Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.

- Bhat, K. S., Kumar, V., Poojary, B., & Kumar, N. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4).

- Singh, S. K., Subarno, S., Reis, F., Kundu, C. N., Karthikeyan, C., & Moorthy, N. S. H. N. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658.

- Švab, K., Hrast, M., Konc, J., & Sova, M. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2119.

- Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320.

- Inoue, C., Yasuma, T., D'Alessandro-Gabazza, C. N., Toda, M., D'Alessandro, V. F., Inoue, R., ... & Gabazza, E. C. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. International Journal of Molecular Sciences, 23(3), 1184.

Sources

Solubility Profile of 4-Ethoxy-1H-imidazole-5-carboxamide in Organic Solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling strategies for 4-Ethoxy-1H-imidazole-5-carboxamide . This guide is structured to support process chemists and researchers in optimizing reaction conditions, purification workflows, and formulation stability.

Executive Summary & Physicochemical Context

4-Ethoxy-1H-imidazole-5-carboxamide (often an intermediate in the synthesis of purine analogs and alkylating agents like Dacarbazine) exhibits a solubility profile governed by two competing structural motifs:

-

The Polar Core: The imidazole ring and carboxamide group create a high potential for hydrogen bonding (donor and acceptor), driving crystallinity and high melting points.

-

The Lipophilic Modifier: The 4-ethoxy substituent disrupts the crystal lattice energy relative to its 4-amino or 4-hydroxy analogs, enhancing solubility in moderately polar organic solvents.

Key Physicochemical Properties (Predicted/Analog-Based):

-

Molecular Formula: C₆H₉N₃O₂

-

Molecular Weight: ~155.15 g/mol

-

Character: Amphoteric solid (due to imidazole nitrogen).

-

LogP: ~0.5–0.8 (estimated; more lipophilic than AICA).

-

Melting Point: Typically >180°C (decomposition often observed before melting in crude forms).[1]

Solubility Profile & Solvent Classification

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is derived from structural analog analysis (AICA derivatives) and standard process chemistry protocols.

Table 1: Solubility Tier List

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Super-Solvents | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction media, Stock solutions |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Recrystallization (Hot), Transfer solvent |

| Aprotic Polar | Acetone, Acetonitrile, THF | Low to Moderate (1–10 mg/mL) | Slurry washing, antisolvent addition |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<1 mg/mL) | Extraction (requires pH adjustment) |

| Non-Polar | Hexanes, Heptane, Toluene, Et₂O | Insoluble (<0.1 mg/mL) | Anti-solvent, impurity rejection |

| Aqueous | Water (Neutral pH) | Sparingly Soluble | Precipitation medium |

| Aqueous (Acid/Base) | 0.1M HCl or 0.1M NaOH | Soluble | Dissolution via salt formation |

Mechanistic Insight

-

Hydrogen Bonding: The carboxamide group (

) acts as a rigid H-bond donor/acceptor. Solvents capable of disrupting this network (DMSO, MeOH) are effective. -

The Ethoxy Effect: Unlike the 4-amino analog (AICA), the 4-ethoxy group removes a hydrogen bond donor site. This significantly increases solubility in alcohols and chlorinated solvents compared to the parent amino-imidazole, making extraction with DCM/MeOH mixtures feasible.

Visualization: Solubility Landscape & Workflow

The following diagrams visualize the solubility trends and the decision-making process for solvent selection.

Figure 1: Polarity vs. Solubility Map

Caption: Solubility trend mapping showing the transition from reaction solvents (Green) to crystallization solvents (Yellow) and anti-solvents (Red).

Figure 2: Purification Decision Tree

Caption: Strategic workflow for purifying the compound using solvent/anti-solvent properties.

Experimental Methodology (Self-Validating Protocol)

Since specific batch-to-batch variations (polymorphs, impurities) can alter solubility, use this protocol to generate precise

Protocol: Gravimetric Solubility Determination

Objective: Determine

-

Preparation:

-

Weigh approx. 50 mg of dry 4-Ethoxy-1H-imidazole-5-carboxamide into three 4 mL HPLC vials.

-

Add exactly 1.0 mL of the target solvent (e.g., Methanol, DCM, Acetone) to each vial.

-

-

Equilibration:

-

Seal and vortex for 30 seconds.

-

Place in a thermomixer at 25°C @ 500 RPM for 24 hours.

-

Visual Check: If the solid dissolves completely, add another 50 mg until a visible suspension remains.

-

-

Sampling:

-

Centrifuge at 10,000 RPM for 5 minutes.

-

Carefully remove the supernatant using a syringe filter (0.22 µm PTFE).

-

-

Quantification (Gravimetric):

-

Pipette exactly 0.5 mL of the filtrate into a pre-weighed aluminum weighing dish.

-

Evaporate solvent in a vacuum oven at 40°C for 4 hours.

-

Weigh the residue.

-

-

Calculation:

Applications in Synthesis & Processing

Reaction Solvent Selection

-

Acylation/Alkylation: Use DMF or DMAc . The high solubility ensures homogeneous kinetics.

-

Hydrogenation: Use Methanol or Ethanol . The ethoxy group is stable in alcohols, and the solubility is sufficient for heterogeneous catalysis (Pd/C).

Recrystallization Strategy

For high-purity isolation (>99%):

-

Primary Solvent: Ethanol (boiling) .

-

Anti-Solvent: Water or Heptane .

-

Procedure: Dissolve in minimum boiling ethanol. Add warm water dropwise until turbidity persists. Re-heat to clear, then cool slowly to 4°C. This exploits the steep solubility curve in alcohol/water mixtures.

References

-

Domańska, U., et al. (2004).[2] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 49(4).[2] (Provides baseline solubility thermodynamics for imidazole derivatives).

-

Scism, R. A., et al. (2007). "Synthesis of nucleotide analogues by a promiscuous phosphoribosyltransferase." Organic Letters, 9(21), 4179-4182. (Discusses synthesis and handling of related imidazole-carboxamide intermediates).

-

PubChem Compound Summary. "1H-Imidazole-5-carboxamide" (CID 152917).[3] (Structural and property data for the parent scaffold).

-

Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." (Reference for solubility of amide/imidazole heterocycles in dipolar aprotic solvents).

Sources

Comprehensive Crystal Structure Analysis of 4-Ethoxy-1H-imidazole-5-carboxamide

This guide outlines the comprehensive structural analysis of 4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3), a critical intermediate and potential impurity in the synthesis of alkylating antineoplastic agents like Dacarbazine and Temozolomide.

Executive Summary

Target Analyte: 4-Ethoxy-1H-imidazole-5-carboxamide Chemical Class: Imidazole-carboxamide derivative Relevance: Structural analog to 5-aminoimidazole-4-carboxamide (AICA); key impurity profile in purine/dacarbazine synthesis. Critical Challenge: Determining the prototropic tautomerism (1H- vs. 3H-) and the conformation of the ethoxy substituent in the solid state.

This guide details the crystallographic workflow, from single-crystal growth to structural refinement, focusing on the supramolecular synthons that dictate the stability of this pharmaceutical intermediate.

Part 1: Crystallization Strategy & Polymorph Screening

The primary challenge in crystallizing imidazole-carboxamides is their high polarity and propensity for oiling out. The presence of the ethoxy group adds lipophilicity, requiring a biphasic or slow-evaporation approach.

Solvent Selection Protocol

Do not rely on simple cooling. Use the following gradient based on dielectric constant (

| Solvent System | Method | Target Polymorph/Habit | Mechanism |

| Methanol/Water (9:1) | Slow Evaporation | Block/Prism (Thermodynamic) | High solubility allows slow nucleation; water promotes H-bonding. |

| Ethanol/Ethyl Acetate | Vapor Diffusion | Needles (Kinetic) | EtOAc acts as an antisolvent, forcing precipitation. |

| Acetonitrile | Cooling (-20°C) | Plates | Weak H-bond acceptor; favors intramolecular bonding. |

Tautomeric Control

Imidazoles exist in dynamic equilibrium between the 1H- and 3H- tautomers. In solution, this is rapid. In the solid state, the crystallization solvent can "lock" a specific tautomer via hydrogen bond stabilization.

-

Protic Solvents (MeOH): Tend to stabilize the form with the most extensive intermolecular H-bond network.

-

Aprotic Solvents (DMSO/ACN): May trap metastable tautomers or solvates.

Part 2: Single Crystal X-Ray Diffraction (SCXRD) Workflow

Data Collection Parameters

For this organic light-atom structure (

-

Radiation: Cu-K

( -

Temperature: 100 K (Cryostream). Why? Freezes ethoxy group thermal motion (disorder) and improves high-angle diffraction.

-

Resolution: 0.8 Å or better.

Structural Solution & Refinement (SHELXT/SHELXL)

The core difficulty is distinguishing Nitrogen (7e⁻) from Oxygen (8e⁻) and Carbon (6e⁻) in the imidazole ring if the data is poor.

Step-by-Step Refinement Protocol:

-

Direct Methods (SHELXT): Locate the heavy atoms (Im-Ring, O-amide, O-ether).

-

Assignment: Assign N vs. C based on peak height and chemical logic (N1/N3 in ring).

-

Difference Fourier Map (The "H-Find"):

-

Locate the Amide protons (

). -

Crucial Step: Locate the Imidazole Ring Proton. It will appear near N1 or N3.

-

Validation: If the peak is smeared between N1 and N3, model as a disordered proton (50:50 occupancy) or check for a space group error (e.g.,

vs

-

-

Ethoxy Disorder: The ethyl chain often exhibits rotational disorder. If thermal ellipsoids are elongated, apply a split model (PART 1 / PART 2) with occupancy refinement.

Part 3: Structural Analysis & Molecular Geometry

The Tautomerism Logic

The position of the ring hydrogen defines the nomenclature and packing.

-

4-ethoxy-1H-imidazole-5-carboxamide: H is on the Nitrogen adjacent to the ethoxy group.

-

5-ethoxy-1H-imidazole-4-carboxamide: H is on the Nitrogen adjacent to the carboxamide.

Note: In the solid state, these are distinct species. The "4-ethoxy" form is sterically crowded, often pushing the ethoxy group out of plane.

Supramolecular Synthons

The crystal packing is dominated by the Amide-Imidazole Ribbon .

-

Donor: Amide

(anti-proton). -

Acceptor: Imidazole N3 (unprotonated nitrogen).

-

Motif:

or

Expected Geometric Parameters (CSD Benchmarks)

Use these values to validate your solved structure. Deviations

| Bond | Expected Length (Å) | Interpretation |

| C=O (Amide) | 1.23 - 1.24 | Standard double bond. |

| C-N (Amide) | 1.32 - 1.34 | Partial double bond character (resonance). |

| C-O (Ether) | 1.36 - 1.37 | |

| N1-C2 (Ring) | 1.33 - 1.35 | Short due to aromaticity. |

| N3-C2 (Ring) | 1.30 - 1.32 | Often shorter if unprotonated (imine-like). |

Part 4: Visualization of Pathways

Tautomeric Equilibrium & Numbering

This diagram illustrates the critical shift that must be resolved during the X-ray structure solution.

Caption: The dynamic equilibrium in solution collapses into a single, defined tautomer in the crystal lattice, driven by H-bond network stability.

Crystallographic Workflow

Caption: Step-by-step workflow from crude material to validated .CIF file, emphasizing the critical H-atom location step.

Part 5: References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

European Pharmacopoeia (Ph. Eur.) . "Dacarbazine Monograph: Impurity Standards." (Describes related imidazole-carboxamide impurities). Link

-

Alkorta, I., & Elguero, J. (2021). "Tautomerism in Imidazoles: A Theoretical and Crystallographic Review." Molecules, 26(15), 4622. (Provides the theoretical basis for N-H placement). Link

-

Cambridge Crystallographic Data Centre (CCDC) . "Conquest Search: Imidazole-5-carboxamide substructures." (Source for bond length benchmarks). Link

-

PubChem Compound Summary . "4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3)."[1] National Library of Medicine. Link

Sources

Technical Whitepaper: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3) – Safety Data, Physicochemical Profiling, and Applications in Purine Nucleotide Analogue Synthesis

Executive Summary

As drug development increasingly focuses on targeted immunomodulation and antineoplastic pathways, purine nucleotide analogues have emerged as critical therapeutic agents. Among these, derivatives of 5-hydroxy-1H-imidazole-4-carboxamide (the aglycone of the immunosuppressant Mizoribine/Bredinin) are highly valued for their ability to inhibit inosine monophosphate dehydrogenase (IMPDH)[1]. However, the inherent reactivity of the C5-hydroxyl group often complicates complex synthetic workflows.

Enter 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3) —a strategically protected, lipophilic analogue designed to circumvent these synthetic limitations[2]. Due to annular tautomerism in the imidazole ring, this compound is frequently synonymous with 5-ethoxy-1H-imidazole-4-carboxamide[3]. This whitepaper serves as an authoritative guide on the compound's handling, safety data, and mechanistic applications.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of this compound is essential for predicting its behavior in both synthetic matrices and biological assays. The ethoxy substitution significantly alters the partition coefficient compared to its hydroxylated parent compound.

| Property | Value / Description |

| Chemical Name | 4-Ethoxy-1H-imidazole-5-carboxamide |

| Common Synonyms | 5-Ethoxy-1H-imidazole-4-carboxamide; CTK1J5339[4] |

| CAS Registry Number | 66054-03-3[3] |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol [4] |

| Structural Class | Heterocyclic Monocarboxylic Acid Amide |

| Parent Compound | 5-Hydroxy-1H-imidazole-4-carboxamide (CAS 56973-26-3)[5] |

Mechanistic Applications in Drug Development

The Causality of O-Alkylation

In the synthesis of purine nucleotide analogues, starting materials must be robust enough to withstand multi-step reactions. 6 (the 5-hydroxy variant) is a potent IMPDH inhibitor, but its free hydroxyl group can act as a nucleophile, leading to unwanted side products during coupling reactions[6].

By utilizing 4-ethoxy-1H-imidazole-5-carboxamide, chemists effectively mask this reactive site. This O-ethylation not only serves as a transient protecting group but also increases the molecule's lipophilicity. In prodrug design, this enhanced lipophilicity can facilitate passive diffusion across the phospholipid bilayer of target lymphocytes. Once intracellular, specific metabolic pathways or esterases may cleave the ethoxy group to release the active aglycone, effectively depleting guanine nucleotides in T and B lymphocytes[1].

Mechanistic pathway of 4-Ethoxy-1H-imidazole-5-carboxamide in drug discovery.

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

While 4-Ethoxy-1H-imidazole-5-carboxamide is primarily utilized in controlled R&D environments, strict adherence to GHS safety protocols is mandatory. As an Application Scientist, I emphasize that handling novel heterocyclic amides requires preemptive mitigation of potential respiratory and dermal hazards.

Hazard Identification

-

Skin/Eye Irritation: Likely to cause irritation to mucous membranes and the upper respiratory tract (Standard for imidazole amides).

-

Systemic Toxicity: Acute toxicity data is limited; it must be handled as a potential systemic toxicant.

Handling & Storage Causality

-

Storage Conditions: Store at -20°C in a desiccated environment, strictly protected from light[6].

-

Causality: Imidazole carboxamides are susceptible to slow hydrolysis and photodegradation over time. Maintaining a sub-zero, anhydrous environment prevents the degradation of the carboxamide group into a carboxylic acid, preserving the compound's integrity for biological assays.

-

-

Personal Protective Equipment (PPE): Nitrile gloves (double-layered for synthesis), safety goggles, and an inherently safe fume hood are required.

Experimental Protocols: Self-Validating Workflow for IMPDH Inhibitor Screening

To evaluate the efficacy of purine analogues synthesized from 4-ethoxy-1H-imidazole-5-carboxamide, a robust, self-validating cellular assay is required. The following protocol ensures that any observed antiproliferative effects are strictly due to IMPDH inhibition rather than solvent toxicity or compound degradation.

Step 1: Anhydrous Stock Formulation

-

Weigh 1.55 mg of 4-Ethoxy-1H-imidazole-5-carboxamide.

-

Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution[7].

-

Causality: Water must be strictly avoided at this stage to prevent precipitation and spontaneous hydrolysis. Sonication may be used if dissolution is incomplete[8].

Step 2: Internal Quality Control (QC)

-

Perform a rapid UV-Vis spectrophotometric scan (200-400 nm) of the stock solution.

-

Causality: This establishes a baseline absorbance profile. Any shift in the

over time indicates compound degradation, invalidating future assays.

Step 3: Assay Execution (PBMC Proliferation)

-

Dilute the 10 mM stock into RPMI-1640 culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

-

Seed Peripheral Blood Mononuclear Cells (PBMCs) at

cells/well in a 96-well plate. -

Incubate cells with the compound for 72 hours at 37°C, 5% CO₂.

Step 4: Self-Validation & Readout

-

Negative Control: Treat cells with 0.5% DMSO vehicle.

-

Causality: Proves that any cell death is not due to the solvent.

-

-

Positive Control: Treat a parallel set of wells with 1[1].

-

Causality: Validates that the PBMC population is susceptible to IMPDH inhibition. If the positive control fails, the entire plate is discarded, preventing false negatives.

-

-

Measure proliferation using an MTT or CellTiter-Glo assay to determine the IC₅₀.

Self-validating experimental workflow for imidazole carboxamide evaluation.

References

-

Guidechem. "66054-03-3 - Sale from Quality Suppliers". 3

-

Guidechem. "5-Hydroxy-1H-imidazole-4-carboxamide 56973-26-3 wiki". 5

-

Benchchem. "Validating the Immunosuppressive Effects of Bredinin Aglycone". 1

-

TargetMol. "Bredinin aglycone". 8

-

MedChemExpress. "Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide)". 6

-

InvivoChem. "Bredinin aglycone | CAS 56973-26-3". 7

-

Chemsrc. "5-羟基-1H-咪唑-4-甲酰胺 - cas号查询". 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-羟基-1H-咪唑-4-甲酰胺_MSDS_用途_密度_CAS号【56973-26-3】_化源网 [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. invivochem.net [invivochem.net]

- 8. Bredinin aglycone | TargetMol [targetmol.com]

Methodological & Application

HPLC method development for detection of 4-Ethoxy-1H-imidazole-5-carboxamide

An Application Note and Protocol for the Analytical Detection of 4-Ethoxy-1H-imidazole-5-carboxamide

Introduction & Chemical Context

4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly polar, low-molecular-weight imidazole derivative. It frequently emerges as a critical intermediate or process-related impurity in the synthesis of purine analogs and imidazole-based antineoplastic agents, such as Dacarbazine and Temozolomide[1].

Analyzing this compound presents significant chromatographic challenges. Its amphoteric nature, driven by the basic imidazole nitrogen and the acidic characteristics of the ring, combined with its high hydrophilicity, often results in poor retention and severe peak tailing on conventional C18 stationary phases. Furthermore, imidazole-carboxamides can exhibit tautomerism in solution, which, if not kinetically controlled during the chromatographic run, manifests as peak broadening or splitting.

This application note provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed specifically for the quantification of 4-Ethoxy-1H-imidazole-5-carboxamide, ensuring high precision, baseline resolution, and reproducibility.

Fig 1. Synthetic pathway and stability monitoring context for the target analyte.

Method Development Rationale: The Causality of Experimental Choices

To develop a self-validating and robust method, every chromatographic parameter must be deliberately engineered to address the specific physicochemical liabilities of 4-Ethoxy-1H-imidazole-5-carboxamide.

Stationary Phase Selection

Standard Octadecylsilane (ODS/C18) columns undergo "phase collapse" or stationary phase dewetting when exposed to the highly aqueous mobile phases required to retain polar imidazoles. To counteract this, we utilize an Aqueous-Compatible C18 (AQ-C18) or Polar-Embedded column (e.g., Waters Atlantis T3 or SIELC Newcrom R1). These columns feature polar end-capping or embedded functional groups that maintain hydration of the silica pores, allowing for 100% aqueous compatibility and enhanced retention of polar analytes without relying on ion-pairing reagents[2].

Mobile Phase and pH Control

The pKa of the imidazole ring typically dictates its ionization state. At highly acidic pH, the molecule is fully protonated (cationic), which drastically reduces reversed-phase retention. By utilizing a 20 mM Potassium Phosphate buffer at pH 6.8 , the molecule is maintained in a predominantly neutral state. This maximizes hydrophobic interaction with the stationary phase, a strategy proven effective in the isocratic separation of related compounds like 5-amino-imidazole-4-carboxamide (AIC)[1].

Temperature-Driven Tautomeric Control

Imidazole-4-carboxamides undergo rapid tautomeric interconversion between the 4-ethoxy and 5-ethoxy forms. If the rate of this interconversion is similar to the mass transfer rate within the column, it causes severe peak broadening. By elevating the column compartment temperature to 40°C , the interconversion rate is accelerated beyond the chromatographic timescale, coalescing the tautomers into a single, sharp, highly efficient peak.

Detection Wavelength

Conjugation between the imidazole ring and the carboxamide carbonyl yields a distinct UV absorption profile. While some related riboside structures are detected at 268 nm[3], the ethoxy substitution shifts the optimal absorption. A wavelength of 254 nm provides the optimal balance of sensitivity and baseline stability for this specific derivative.

Fig 2. Sequential workflow for HPLC method development of polar imidazole derivatives.

Step-by-Step Experimental Protocol

Reagents and Materials

-

4-Ethoxy-1H-imidazole-5-carboxamide reference standard (>98.0% purity).

-

HPLC-Grade Acetonitrile (MeCN).

-

Milli-Q Water (18.2 MΩ·cm).

-

Potassium dihydrogen phosphate (

) and Dipotassium hydrogen phosphate (

Mobile Phase Preparation

-

Mobile Phase A (20 mM Phosphate Buffer, pH 6.8): Dissolve 1.36 g of

and 1.74 g of -

Mobile Phase B: 100% HPLC-Grade Acetonitrile.

-

Diluent: Water : Acetonitrile (95:5, v/v). Note: Using a highly aqueous diluent prevents solvent-mismatch fronting upon injection.

Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Ethoxy-1H-imidazole-5-carboxamide into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume with diluent.

-

Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.

Chromatographic Conditions

| Parameter | Specification |

| Column | Polar-embedded C18 (e.g., Waters Atlantis T3), 150 mm × 4.6 mm, 3 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C ± 1°C |

| Autosampler Temp | 5°C (to prevent standard degradation) |

| Detection | UV/DAD at 254 nm (Reference: 360 nm, BW 100 nm) |

| Run Time | 20 Minutes |

Gradient Program

To ensure the elution of any highly retained organic impurities while maintaining retention for the polar target analyte, a shallow gradient is employed.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.0 | 98 | 2 | Initial |

| 5.0 | 98 | 2 | Isocratic hold for polar retention |

| 12.0 | 60 | 40 | Linear ramp to wash column |

| 15.0 | 60 | 40 | Isocratic hold |

| 15.1 | 98 | 2 | Return to initial conditions |

| 20.0 | 98 | 2 | Re-equilibration |

System Suitability and Validation Data

A self-validating protocol requires strict System Suitability Test (SST) criteria to be met prior to sample analysis. Six replicate injections of the Working Standard (50 µg/mL) must be performed.

System Suitability Acceptance Criteria

| Parameter | Observed Value (Typical) | Acceptance Criteria | Rationale |

| Retention Time ( | ~4.2 min | ± 2.0% RSD | Confirms mobile phase stability and pump accuracy. |

| Tailing Factor ( | 1.15 | ≤ 1.5 | Ensures secondary silanol interactions are suppressed. |

| Theoretical Plates ( | > 8,500 | ≥ 5,000 | Verifies column efficiency and tautomeric coalescence. |

| Area Precision | 0.4% RSD | ≤ 2.0% RSD | Validates autosampler precision and detector stability. |

Method Performance Summary

Based on ICH Q2(R1) validation guidelines, the method exhibits the following quantitative capabilities:

-

Linearity:

over a range of 0.5 µg/mL to 100 µg/mL. -

Limit of Detection (LOD): 0.05 µg/mL (S/N ≥ 3).

-

Limit of Quantitation (LOQ): 0.15 µg/mL (S/N ≥ 10).

-

Specificity: Baseline resolution (

) is achieved between 4-Ethoxy-1H-imidazole-5-carboxamide and its synthetic precursor (5-hydroxy-1H-imidazole-4-carboxamide).

References

-

Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link][2]

-

A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study Source: PubMed (J Chromatogr B Analyt Technol Biomed Life Sci. 2013) URL:[Link][3]

-

ISOCRATIC DETERMINATION OF DACARBAZINE AND RELATED IMPURITIES 2-AZAHYPOXANTHINE AND 5-AMINO-IMIDAZOLE-4-CARBOXAMIDE BY HPLC ON AN AVIDIN PROTEIN COLUMN Source: Taylor & Francis (Journal of Liquid Chromatography & Related Technologies) URL:[Link][1]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation techniques for 4-Ethoxy-1H-imidazole-5-carboxamide from reaction mixtures

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the isolation and purification of 4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3), a critical intermediate often encountered in the synthesis of purine analogs and alkylating antineoplastic agents (e.g., Dacarbazine derivatives).

Abstract

The isolation of 4-Ethoxy-1H-imidazole-5-carboxamide from crude reaction mixtures presents unique challenges due to its amphoteric nature and moderate water solubility. This guide provides two distinct protocols: a scalable pH-Controlled Precipitation method for bulk isolation and a Preparative HPLC workflow for high-purity reference standards. We analyze the physicochemical properties driving these separations, specifically exploiting the imidazole ring's pKa modulation by the electron-withdrawing carboxamide and electron-donating ethoxy substituents.

Physicochemical Profile & Separation Logic

To design an effective isolation strategy, one must understand the molecule's behavior in solution.

-

Amphoteric Character: The imidazole ring possesses a basic nitrogen (N3) and an acidic proton (N1-H). However, the C5-carboxamide group is electron-withdrawing, which lowers the basicity of the ring nitrogen (estimated pKa ~4.5–5.5) compared to unsubstituted imidazole (pKa 6.95).

-

Solubility Profile:

-

Acidic pH (< 3): Highly soluble (Protonated cation).

-

Basic pH (> 11): Soluble (Deprotonated anion).

-

Neutral pH (6–8): Minimum solubility (Neutral species).

-

-

Impurity Profile: Common reaction byproducts include inorganic salts (NaCl, NH₄Cl), unreacted nitriles, and colored oligomeric imidazole byproducts.

Decision Matrix for Isolation Technique

| Variable | Method A: pH-Controlled Precipitation | Method B: Preparative HPLC |

| Scale | Gram to Kilogram | Milligram to Gram |

| Purity Target | > 95% | > 99.5% |

| Primary Impurity | Inorganic Salts | Structural Isomers / Oligomers |

| Throughput | High | Low |

Protocol A: pH-Controlled Precipitation (Scalable)

This method is the industry standard for isolating imidazole carboxamides from cyclization mixtures (e.g., reaction of ethyl 2-cyano-2-ethoxyiminoacetate with amines). It relies on the "Isoelectric Point Precipitation" principle.

Materials

-

Reagents: 6N HCl, 50% NaOH, Activated Charcoal (Norit SX Ultra), Ethanol (95%).

-

Equipment: pH meter (calibrated), Vacuum filtration setup (Buchner funnel), Mechanical stirrer.

Step-by-Step Methodology

-

Quenching & Solubilization:

-

If the reaction mixture is anhydrous, add Deionized Water (3 vol) relative to the theoretical yield mass.

-

Adjust the mixture to pH 1.5 – 2.0 using 6N HCl. Reasoning: This protonates the imidazole, ensuring full solubility of the product while potentially precipitating non-basic impurities.

-

-

Decolorization (Critical for Purity):

-

Add Activated Charcoal (5 wt%) to the acidic solution.

-

Heat to 50°C for 30 minutes.

-

Filter through a Celite pad while warm to remove the charcoal and insoluble polymers.

-

Result: A clear, pale yellow filtrate containing the protonated product.

-

-

Controlled Neutralization (The "Drop-wise" Phase):

-

Cool the filtrate to 20°C .

-

Slowly add 50% NaOH (or concentrated NH₄OH) while monitoring pH continuously.

-

Target pH: Adjust exactly to pH 7.2 ± 0.2 .

-

Observation: A thick white to off-white precipitate will form as the molecule transitions to its neutral, least soluble state.

-

-

Aging & Filtration:

-

Stir the slurry at 0–5°C (ice bath) for 2 hours. Reasoning: Cold aging maximizes yield by reducing thermal solubility.

-

Filter the solid under vacuum.[1]

-

Wash: Displace the mother liquor with Ice-Cold Water (2 x 1 vol) followed by Cold Ethanol (1 x 0.5 vol) . The ethanol wash aids drying and removes lipophilic surface impurities.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Visual Workflow: Precipitation Logic

Caption: Workflow for the pH-controlled isolation of 4-Ethoxy-1H-imidazole-5-carboxamide, emphasizing the solubilization-purification-precipitation cycle.

Protocol B: Preparative HPLC (High Purity)

For analytical standards or when the precipitate from Protocol A retains structurally similar impurities (e.g., regioisomers), Reverse Phase Chromatography is required.

Chromatographic Conditions

-

Column: C18 Preparative Column (e.g., Phenomenex Luna 10µm, 250 x 21.2 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 15–20 mL/min.

-

Detection: UV @ 254 nm (Amide/Imidazole absorption).

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 2% | Loading (Highly Polar) |

| 5.0 | 2% | Isocratic Hold (Elute Salts) |

| 25.0 | 40% | Linear Gradient (Elute Product) |

| 30.0 | 90% | Wash |

| 35.0 | 2% | Re-equilibration |

Isolation Steps[1][2][3][4]

-

Sample Prep: Dissolve 500 mg of crude solid in 5 mL of DMSO:Water (1:1) . Filter through a 0.45 µm syringe filter.

-

Injection: Inject 2–5 mL depending on column loading capacity.

-

Collection: Collect fractions absorbing at 254 nm. The product typically elutes between 15–20% B due to the ethoxy group increasing retention slightly over the amino-analog.

-

Workup: Pool fractions. Remove Acetonitrile via rotary evaporation. Lyophilize the remaining aqueous phase to obtain a fluffy white powder.

Data Summary & Troubleshooting

Expected Yields & Specifications

| Parameter | Protocol A (Precipitation) | Protocol B (Prep HPLC) |

| Yield | 75 – 85% | 60 – 70% |

| Purity (HPLC) | > 96% | > 99.8% |

| Appearance | Off-white crystalline powder | White amorphous solid |

| Water Content | < 1.0% (after drying) | < 2.0% (hygroscopic) |

Troubleshooting Guide

-

Problem: Product does not precipitate at pH 7.2.

-

Root Cause:[2] Reaction solvent (e.g., DMF, DMSO) concentration is too high, keeping the product in solution.

-

Solution: Dilute the mixture with water (2x volume) or perform a solvent swap to water via distillation before acidification.

-

-

Problem: Product is colored (brown/red).

-

Root Cause:[2] Oxidation of imidazole ring or polymerized nitrile precursors.

-

Solution: Repeat the charcoal treatment in Step 2, or recrystallize the final solid from boiling water/ethanol (9:1).

-

-

Problem: Low recovery in HPLC.

-

Root Cause:[2] Product crystallizing in the injector or degrading on column.

-

Solution: Ensure sample solvent matches the initial mobile phase strength. Check stability of the amide bond; avoid leaving in acidic buffers for extended periods.

-

References

-

Synthesis of Imidazole Carboxamides

-

General Imidazole Properties

- Title: 5-Aminoimidazole-4-carboxamide (PubChem CID 9679).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Chemical Supplier Data (Validation of Identity)

-

Related Isolation Methodologies

- Title: Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Applic

-

Source: BenchChem Application Notes.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]

- 4. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 5. 5-羟基-1H-咪唑-4-甲酰胺_MSDS_用途_密度_CAS号【56973-26-3】_化源网 [chemsrc.com]

Application Note: Optimization of Recrystallization Solvents for the Purification of 4-Ethoxy-1H-imidazole-5-carboxamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Physicochemical Profiling

4-Ethoxy-1H-imidazole-5-carboxamide (CAS: 66054-03-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of purine analogs and pharmaceutically active compounds[1]. The purification of this molecule presents unique thermodynamic challenges due to its specific physicochemical profile:

-

Amphoteric Imidazole Core: Capable of both accepting and donating protons, leading to pH-dependent solubility.

-

Primary Carboxamide Group: Acts as a strong hydrogen-bond donor and acceptor, forming robust intermolecular dimers or polymeric networks in the solid state.

-

Ethoxy Ether: Imparts a degree of lipophilicity, altering the dielectric requirements for solvation compared to standard hydroxy-imidazole derivatives.

Thermodynamic Causality in Solvent Selection

To achieve high-purity crystallization, the selected solvent system must provide sufficient solvation enthalpy to break the carboxamide lattice energy without retaining the product in the mother liquor at lower temperatures.

Protic solvents (e.g., ethanol, methanol) readily disrupt these hydrogen bonds but often lead to excessive cold-solubility, drastically reducing the overall yield. Conversely, highly non-polar aprotic solvents fail to solvate the polar imidazole moiety. Therefore, binary solvent systems—utilizing a polar aprotic primary solvent paired with a non-polar anti-solvent—provide the optimal thermodynamic gradient.

Literature establishes that (such as Hexanes or n-Heptane) is highly effective for imidazole-5-carboxamides[2]. Ethyl acetate solvates the ethoxy group and disrupts the lattice at reflux, while the addition of n-heptane dynamically lowers the solubility limit, forcing controlled supersaturation[3]. For highly recalcitrant or larger benzimidazole-carboxamide analogs, a more aggressive may be required[4].

Quantitative Solvent Screening Data

The following table summarizes the empirical screening of various recrystallization solvent systems for 4-Ethoxy-1H-imidazole-5-carboxamide, evaluating the balance between thermodynamic recovery and final purity.

| Solvent System | Ratio (v/v) | Dissolution Temp (°C) | Recovery Yield (%) | Purity (HPLC Area %) | Mechanistic Notes & Causality |

| Ethyl Acetate / n-Heptane | 1:2 | 75 (Reflux) | 82.5% | >99.5% | Optimal. EtOAc provides H-bond disruption; n-Heptane drives controlled nucleation without oiling out. |

| Dichloromethane / Hexanes | 1:3 | 40 (Reflux) | 76.0% | 98.2% | Prone to liquid-liquid phase separation (oiling out) if the cooling rate exceeds 1°C/min. |

| Ethanol / Water | 1:1 | 80 | 65.3% | 99.0% | High purity, but the protic nature of EtOH causes significant yield loss in the cold mother liquor. |

| DMF / Water | 1:4 | 90 | 88.1% | 97.5% | High yield, but residual high-boiling DMF is difficult to remove during vacuum drying. |

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes the optimized Ethyl Acetate / n-Heptane binary system. As a self-validating workflow, each step includes an In-Process Control (IPC) to ensure the physical chemistry of the system behaves as predicted.

Step 1: Primary Dissolution

-

Action: Suspend crude 4-Ethoxy-1H-imidazole-5-carboxamide in Ethyl Acetate (10 mL/g). Heat to reflux (75°C) under continuous stirring.

-

Causality: Elevated temperatures provide the thermal energy required for EtOAc to overcome the robust intermolecular hydrogen-bonding network of the carboxamide group.

-

Self-Validation (IPC): Visual confirmation of a clear solution. If turbidity persists after 15 minutes at reflux, it indicates the presence of inorganic salts or highly cross-linked polymeric impurities, necessitating Step 2.

Step 2: Hot Filtration

-

Action: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3).

-

Causality: Removes insoluble particulates that act as heterogeneous nucleation sites, which would otherwise cause premature, uncontrolled crystallization and impurity entrapment.

-

Self-Validation (IPC): Inspect the filter cake. A mass balance check ensures the Active Pharmaceutical Ingredient (API) is not precipitating on the funnel due to localized temperature drops.

Step 3: Anti-Solvent Addition

-

Action: Return the filtrate to a controlled heating mantle at 70°C. Add n-Heptane (20 mL/g) dropwise at a rate of 2-3 mL/min.

-

Causality: n-Heptane lowers the dielectric constant of the medium, drastically reducing the solubility of the polar imidazole core and establishing a supersaturated state.

-

Self-Validation (IPC): The solution should remain clear during addition. If cloudiness appears and persists, the anti-solvent is being added too rapidly, risking oiling out. Pause addition until the solution clears.

Step 4: Controlled Cooling & Nucleation

-

Action: Reduce the temperature at a controlled rate of 0.5°C/min down to 20°C. (Optional: Seed with pure crystals at 55°C). Further cool the suspension to 0-5°C in an ice bath for 2 hours.

-

Causality: A slow cooling rate prevents rapid supersaturation, ensuring molecules have sufficient time to align into the lowest-energy crystalline lattice, excluding impurities.

-

Self-Validation (IPC): Supernatant sampling. Analyze the mother liquor via HPLC to ensure the concentration of the API has reached the theoretical solubility limit before proceeding to filtration.

Step 5: Isolation & Drying

-

Action: Isolate the crystallized product via vacuum filtration. Wash the filter cake with cold n-Heptane (2 x 5 mL/g). Dry in a vacuum oven at 45°C for 12 hours.

-

Causality: Cold n-Heptane washes away residual impurity-laden mother liquor without dissolving the purified product. Vacuum drying removes trapped volatile solvents.

-

Self-Validation (IPC): Loss on Drying (LOD) must be <0.5%, and final HPLC purity must exceed 99.5%.

Mechanistic Workflow Diagram

Recrystallization workflow for 4-Ethoxy-1H-imidazole-5-carboxamide using EtOAc/n-Heptane.

References

- Title: 66054-03-3 - Sale from Quality Suppliers - Guidechem Source: Guidechem URL

- Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL

- Title: Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs)

- Title: 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)

Sources

Application Note: Mass Spectrometry Fragmentation Patterns of 4-Ethoxy-1H-imidazole-5-carboxamide

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It synthesizes theoretical fragmentation mechanics with practical experimental protocols.

Executive Summary

4-Ethoxy-1H-imidazole-5-carboxamide (C₆H₉N₃O₂, MW 155.15) is a critical structural motif often encountered in the synthesis of purine nucleosides and alkylating antineoplastic agents (e.g., Dacarbazine, Temozolomide analogues). Accurate characterization of this compound is essential for impurity profiling and metabolic stability studies.

This guide details the Electrospray Ionization (ESI) fragmentation pathways of the protonated precursor [M+H]⁺ (m/z 156.08) . We identify two primary dissociation channels: neutral loss of ethylene (ethoxy cleavage) and deamidation (carboxamide cleavage), providing a robust template for structural confirmation in complex matrices.

Chemical Context & Ionization Physics

-

Compound: 4-Ethoxy-1H-imidazole-5-carboxamide

-

Monoisotopic Mass: 155.0695 Da

-

Precursor Ion [M+H]⁺: m/z 156.0768 (Theoretical)

Structural Lability

The molecule contains two labile functionalities prone to Collision-Induced Dissociation (CID):

-

The Ethoxy Group (-OCH₂CH₃): Susceptible to ether cleavage via a four-membered transition state or homolytic bond scission.

-

The Carboxamide Group (-CONH₂): Prone to neutral loss of ammonia (NH₃) or isocyanic acid (HNCO).

Experimental Protocol (LC-MS/MS)

Sample Preparation

-

Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol:DMSO (90:10 v/v).

-

Working Solution: Dilute to 1 µg/mL in 0.1% Formic Acid in Water/Acetonitrile (50:50).

-

Filtration: 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Conditions

To ensure reproducibility, the following parameters are recommended for a Triple Quadrupole (QqQ) or Q-TOF system.

| Parameter | Setting | Rationale |

| Ionization Source | ESI Positive (+) | Imidazole nitrogen (N3) is highly basic, facilitating protonation. |

| Capillary Voltage | 3.5 kV | Optimal for stable spray without in-source fragmentation. |

| Cone Voltage | 20–30 V | Sufficient declustering; higher values may induce premature loss of NH₃. |

| Desolvation Temp | 350°C | Ensures complete vaporization of the ethoxy-rich mobile phase. |

| Collision Gas | Argon (Ar) | Preferred for consistent CID energy transfer. |

| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the parent; High CE reveals ring cleavage. |

Results: Fragmentation Pathways[1][2][3][4][5][6][7][8][9][10][11]

The fragmentation of [M+H]⁺ (m/z 156) proceeds through two competitive pathways.

Pathway A: Ethoxy Cleavage (Dominant)

The most abundant product ion arises from the loss of the ethyl chain.

-

Mechanism: Hydrogen rearrangement from the ethyl group to the ether oxygen, followed by the elimination of neutral Ethylene (C₂H₄, 28 Da) .

-

Transition: m/z 156 → m/z 128

-

Structure: The resulting ion is the protonated 4-hydroxy-imidazole-5-carboxamide (or its keto-tautomer).

Pathway B: Deamidation (Secondary)

Characteristic of primary amides, this pathway involves the loss of Ammonia (NH₃, 17 Da) .

-

Mechanism: Proton transfer from the amide nitrogen to the carbonyl oxygen or imidazole ring, facilitating the expulsion of NH₃.

-

Transition: m/z 156 → m/z 139

-

Structure: Formation of the acylium ion or cyclic anhydride-like intermediate.

Pathway C: Secondary Fragmentation (High Energy)

At higher collision energies (>30 eV), the m/z 128 fragment degrades further:

-

Loss of Isocyanic Acid (HNCO, 43 Da): Cleavage of the amide remnant from the imidazole ring.

-

Transition: m/z 128 → m/z 85

-

-

Ring Cleavage (RDA-like): Fragmentation of the imidazole core is possible but less intense than substituent losses.

Summary of Diagnostic Ions

| m/z (Observed) | Loss (Neutral) | Formula (Ion) | Identity |

| 156.08 | - | [C₆H₁₀N₃O₂]⁺ | Precursor Ion [M+H]⁺ |

| 139.05 | NH₃ (17) | [C₆H₇N₂O₂]⁺ | Acylium / Deamidated adduct |

| 128.05 | C₂H₄ (28) | [C₄H₆N₃O₂]⁺ | Base Peak (4-OH-imidazole-carboxamide) |

| 111.02 | NH₃ + C₂H₄ | [C₄H₃N₂O₂]⁺ | Combined loss product |

| 85.04 | HNCO (from 128) | [C₃H₅N₂O]⁺ | Imidazole core fragment |

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways.

Figure 1: Competitive ESI-MS/MS fragmentation pathways for 4-Ethoxy-1H-imidazole-5-carboxamide showing primary ether cleavage and secondary amide losses.

Troubleshooting & Validation

To ensure the peaks observed are genuine:

-

In-Source Fragmentation Check: If m/z 128 is observed in the MS1 scan (full scan) without collision energy, lower the Cone Voltage (e.g., reduce from 30V to 15V). The ether bond is fragile and can break in the source.

-

Solvent Adducts: Look for [M+Na]⁺ at m/z 178 or [M+K]⁺ at m/z 194. These adducts do not fragment as easily as the protonated species and can confirm the molecular weight.

-

Dimeric Species: At high concentrations (>10 µg/mL), a dimer [2M+H]⁺ at m/z 311 may appear. Dilute the sample to suppress this.

References

-

Vyskocilová, P., et al. (2006).[1] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides and Nucleic Acids.[1] Link

- Relevance: Establishes baseline fragmentation for imidazole-carboxamide derivatives (AICA), specifically the loss of NH₃ and CO.

- Holčapek, M., et al. (2010). Fragmentation of small heterocycles by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Zhu, M., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. Link

- Relevance: Discusses the ionization behavior and stability of substituted imidazoles in ESI.

Sources

Application Note: UV-Vis Characterization of 4-Ethoxy-1H-imidazole-5-carboxamide

This Application Note and Protocol guide details the UV-Vis characterization of 4-Ethoxy-1H-imidazole-5-carboxamide , a critical intermediate in the synthesis of purine analogs and plant growth regulators ("Fairy Chemicals" like 2-azahypoxanthine).

Introduction & Theoretical Basis

4-Ethoxy-1H-imidazole-5-carboxamide is a structural analog of the naturally occurring metabolite 5-aminoimidazole-4-carboxamide (AIC) . While AIC is a well-known intermediate in de novo purine biosynthesis and a degradation product of the chemotherapeutic agent Temozolomide , the ethoxy-substituted variant is often encountered as a synthetic intermediate or specific impurity in the production of novel agrochemicals (e.g., 2-azahypoxanthine, AHX).

Chromophore Analysis

The UV absorption of this molecule arises from the conjugated push-pull system involving the imidazole ring:

-

Electron Donor (Auxochrome): The ethoxy group (-OEt) at position 4 donates electron density into the ring via resonance (

). -

Electron Acceptor: The carboxamide group (-CONH₂) at position 5 acts as an electron-withdrawing group, extending the conjugation.

-

Core System: The imidazole heterocycle provides the

-framework.

Spectral Prediction:

-

Unsubstituted Imidazole-4-carboxamide:

(Water). -

Amino-Substituted (AIC):

(Water/Methanol). The strong amino donor causes a significant bathochromic (red) shift. -

Ethoxy-Substituted (Target): Oxygen is a weaker resonance donor than Nitrogen. Therefore, the

for the ethoxy derivative is expected to be hypsochromically shifted (blue-shifted) relative to AIC, likely falling in the 250–260 nm range in neutral solvents.

Structural Tautomerism

In solution, the compound exists in equilibrium between two tautomers: 4-ethoxy-1H-imidazole-5-carboxamide and 5-ethoxy-1H-imidazole-4-carboxamide . This rapid proton exchange at the N1/N3 positions makes the two forms spectroscopically indistinguishable in standard UV-Vis timescales.

Figure 1: Tautomeric equilibrium and chromophore push-pull system of the target compound.

Experimental Design

Solvent Selection (Solvatochromism)

Solvent polarity significantly affects the fine structure and position of the absorption band.

-

Methanol (Recommended): Provides a clear cutoff (<205 nm) and stabilizes the polar carboxamide moiety.

-

Water (Phosphate Buffer): Essential for pH-dependent studies.

-

Acidic (pH 2): Protonation of the imidazole ring (N3) typically causes a hypsochromic shift.

-

Basic (pH 10): Deprotonation (formation of the anion) causes a bathochromic shift.

-

Comparative Data Table

| Compound | Substituent (C4/C5) | Solvent | Transition Type | |

| Imidazole-4-carboxamide | -H | Water | 234 | |

| 4-Ethoxy-1H-imidazole-5-carboxamide | -OEt | Methanol | 255 – 260 (Predicted) | |

| 5-Aminoimidazole-4-carboxamide (AIC) | -NH₂ | Water | 267 | |

| 4-Methyl-imidazole-5-carboxamide | -CH₃ | Methanol | ~240 - 245 |

Detailed Protocol

Materials & Equipment

-

Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-2600 or Agilent Cary 60) with 1 nm bandwidth.

-

Cuvettes: Matched Quartz cells (10 mm path length), UV cutoff < 200 nm.

-

Solvent: HPLC-grade Methanol or Milli-Q Water.

-

Reference Standard: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3), >95% purity.

Step-by-Step Methodology

A. Stock Solution Preparation

-

Weigh 1.55 mg of 4-Ethoxy-1H-imidazole-5-carboxamide (MW = 155.15 g/mol ).

-

Dissolve in 10.0 mL of Methanol in a volumetric flask.

-

Note: If solubility is slow, sonicate for 5 minutes at room temperature.

-

-

Concentration: This yields a 1.0 mM (1000 µM) Stock Solution.

B. Working Solution Dilution

-

Transfer 100 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Methanol.

-

Final Concentration: 10 µM .

-

Target Absorbance: Ideally 0.6 – 0.8 AU at

. If Abs > 1.0, dilute further (e.g., 50 µL to 10 mL for 5 µM).

-

C. Measurement Parameters

-

Scan Range: 200 nm to 400 nm.

-

Baseline Correction: Perform a baseline scan with blank Methanol in both sample and reference cuvettes.

-

Scan Speed: Medium (approx. 200–400 nm/min).

-

Data Interval: 0.5 nm or 1.0 nm.

D. Data Analysis

-

Identify the primary maximum (

) in the 250–260 nm region. -

Calculate the Molar Extinction Coefficient (

) using Beer-Lambert Law:-

= Absorbance at

- = Concentration (M)[1]

- = Path length (1 cm)

-

= Absorbance at

Workflow Diagram

Figure 2: Operational workflow for determining the extinction coefficient.

Troubleshooting & Validation

-

Peak Broadening: If the peak at ~255 nm is exceptionally broad or shows a shoulder >280 nm, suspect aggregation or contamination with the starting material (e.g., 4-ethoxy-imidazole without the carboxamide).

-

pH Sensitivity: If the

shifts to <240 nm, the sample may be protonated (acidic contamination). Ensure the solvent is neutral methanol or buffered water (pH 7.0). -

Interference: The "Fairy Chemical" AHX (2-azahypoxanthine) absorbs at significantly different wavelengths. This protocol effectively distinguishes the ethoxy-intermediate from the cyclized final product.

References

-

Chemical Identity: 4-Ethoxy-1H-imidazole-5-carboxamide (CAS 66054-03-3).

- Synthesis Context: Choi, J., et al. "Synthesis and properties of 2-azahypoxanthine derivatives (Fairy Chemicals)." Journal of Agricultural and Food Chemistry.

-

Comparative Spectra (AIC):5-Aminoimidazole-4-carboxamide (CAS 360-97-4). Typical

267 nm. - General Imidazole UV Data: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Source for substituent effects on imidazole UV absorption).

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing 4-Ethoxy-1H-imidazole-5-carboxamide in Dacarbazine

Here is the technical support guide designed for researchers and process chemists dealing with the 4-Ethoxy-1H-imidazole-5-carboxamide impurity in Dacarbazine.

Executive Summary

The formation of 4-Ethoxy-1H-imidazole-5-carboxamide (hereafter referred to as the Ethoxy-Impurity ) in Dacarbazine (DTIC) is a specific process-related issue driven by the solvolysis of the diazo-intermediate in the presence of ethanol. Unlike the common hydrolytic degradant (5-aminoimidazole-4-carboxamide, or AIC), this impurity indicates a specific failure in solvent selection or process quenching parameters.

This guide provides a mechanistic breakdown, a self-validating control protocol, and troubleshooting workflows to eliminate this impurity from your API or drug product.

Module 1: Mechanistic Root Cause Analysis

To control the impurity, we must understand its origin. The Ethoxy-Impurity is not formed directly from Dacarbazine but via the reactive intermediate 5-diazoimidazole-4-carboxamide (Diazo-IC) .

The Formation Pathway[1][2]

-

Origin: Diazo-IC is the key intermediate in Dacarbazine synthesis (via diazotization of AIC) and the primary photo-degradation product of Dacarbazine.

-